Ethyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate
Description
Ethyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a dichlorophenyl group attached to the isoxazole ring, making it a valuable molecule in various scientific and industrial applications.
Properties
Molecular Formula |
C12H9Cl2NO3 |
|---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
ethyl 5-(2,3-dichlorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)9-6-10(18-15-9)7-4-3-5-8(13)11(7)14/h3-6H,2H2,1H3 |
InChI Key |
UFCCEIPTFXJWRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the reaction of 2,3-dichlorobenzonitrile oxide with ethyl propiolate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired isoxazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- Ethyl 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylate
- Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate
Comparison: this compound is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
